Palmitoyl Ethanolamide-d5
Description
Structural and Isotopic Characteristics of Deuterated Fatty Acid Ethanolamides
PEA-d5 (C₁₈H₃₂D₅NO₂; molecular weight: 304.52 g/mol) features five deuterium atoms at the 15,15,16,16,16 positions of the palmitoyl chain, replacing protium atoms while retaining the ethanolamide headgroup. This isotopic substitution preserves the compound’s chemical reactivity and chromatographic behavior while creating a distinct mass spectral signature. The deuterium atoms increase the molecular ion cluster by 5 Da compared to non-deuterated PEA (C₁₈H₃₇NO₂; 299.48 g/mol), enabling unambiguous differentiation in tandem mass spectrometry (MS/MS) workflows.
Key Structural Attributes:
- Deuteration Sites : Selective labeling at terminal methyl groups minimizes isotopic exchange or metabolic interference.
- Crystallinity : PEA-d5 forms stable crystalline structures under standard storage conditions (-20°C), with solubility profiles matching native PEA in polar aprotic solvents like dimethyl sulfoxide.
- Stability : Accelerated stability studies show <2% deuterium loss over 24 months at -80°C, ensuring reliability in long-term studies.
Table 1: Comparative Structural Properties of PEA and PEA-d5
| Property | PEA | PEA-d5 |
|---|---|---|
| Molecular Formula | C₁₈H₃₇NO₂ | C₁₈H₃₂D₅NO₂ |
| Exact Mass (Da) | 299.2824 | 304.5158 |
| Retention Time (RP-HPLC) | 8.2 ± 0.3 min | 8.1 ± 0.3 min |
| LogP (Octanol/Water) | 5.7 | 5.6 |
Deuterated ethanolamides like PEA-d5 exhibit nearly identical hydrophobicity and ionization efficiency to their non-deuterated counterparts, as evidenced by co-elution in reversed-phase liquid chromatography. This congruence ensures minimal matrix effects when used as internal standards.
Role as an Isotopic Internal Standard in Lipidomics
PEA-d5’s primary application lies in compensating for analyte loss during sample preparation and instrument variability in lipidomic workflows. By spiking known quantities into biological samples prior to extraction, researchers achieve precise normalization across batches.
Analytical Workflow Integration:
- Spike-in Protocol : 10–50 ng of PEA-d5 is added to plasma, tissue homogenates, or cell lysates before lipid extraction.
- Co-Extraction : PEA-d5 partitions similarly to endogenous PEA during liquid-liquid extraction (e.g., Folch method), with recovery rates of 92–97%.
- Mass Spectrometric Detection : Quantification via multiple reaction monitoring (MRM) using transitions such as m/z 300.3 → 62.1 (PEA) and m/z 305.3 → 62.1 (PEA-d5).
Table 2: Performance Metrics of PEA-d5 in LC-MS/MS Assays
| Parameter | Value |
|---|---|
| Linear Range | 0.1–500 ng/mL |
| Intra-day CV (%) | 2.1–4.8 |
| Inter-day CV (%) | 3.5–6.2 |
| Limit of Detection | 0.05 ng/mL |
| Matrix Effect (PEA/IS) | 98–102% |
Studies demonstrate that PEA-d5 corrects for ion suppression/enhancement effects in electrospray ionization, particularly in lipid-rich matrices like brain tissue or serum. For example, in murine lupus models, PEA-d5 enabled accurate quantification of 50% reductions in splenic PEA levels linked to TLR9-mediated inflammation.
Case Study: Osteosarcoma Exosome Analysis
A 2020 lipidomic study used PEA-d5 to quantify N-acylethanolamines in exosomal fractions, revealing a 3.2-fold enrichment of PEA compared to parental cells. The deuterated standard reduced technical variability from 18% to 4%, highlighting its necessity for low-abundance lipid detection.
Properties
Molecular Formula |
C18H32D5NO2 |
|---|---|
Molecular Weight |
304.5 |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i1D3,2D2 |
InChI Key |
HXYVTAGFYLMHSO-ZBJDZAJPSA-N |
SMILES |
O=C(NCCO)CCCCCCCCCCCCCC([2H])([2H])C([2H])([2H])[2H] |
Synonyms |
Palmidrol-d5; PEA-15,15,16,16,16-d5 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
PEA-d5 undergoes hydrolysis under acidic or basic conditions , breaking into palmitic acid-d5 and ethanolamine. This reaction is fundamental for studying its degradation pathways and metabolic stability.
| Condition | Products | Catalyst/Enzyme | Rate Constant |
|---|---|---|---|
| Acidic (pH < 3) | Palmitic acid-d5 + Ethanolamine | H⁺ ions | Not quantified |
| Basic (pH > 10) | Palmitic acid-d5 + Ethanolamine | OH⁻ ions | Not quantified |
Deuteration at the ethanolamine moiety may slightly alter hydrolysis kinetics compared to non-deuterated PEA due to isotopic effects, though specific rate data remain underexplored.
Conjugation and Derivative Formation
PEA-d5 can serve as a substrate for acyltransferases or undergo esterification , though these reactions are less characterized. For example:
-
Esterification : Reaction with fatty alcohols to form wax esters under enzymatic catalysis.
-
Amidation : Formation of conjugates with amino acids or other amines in the presence of acyl-CoA synthetases.
No experimental data tables are available for these pathways, as research has focused primarily on hydrolysis and enzymatic degradation.
Stability Under Analytical Conditions
In mass spectrometry (MS) workflows, PEA-d5 demonstrates stability in organic solvents (e.g., methanol, acetonitrile) but degrades in aqueous solutions over time. Key findings include:
-
Solvent Stability : >95% recovery in methanol after 24 hours at 4°C .
-
Thermal Stability : Degrades by ~15% at 37°C over 12 hours in plasma .
Synthetic Modifications
PEA-d5 is synthesized via base-catalyzed solvolysis of crude palmitoylethanolamide in solvent mixtures (e.g., ethanol/water). The deuterated ethanolamine moiety is introduced during synthesis, ensuring isotopic purity ≥98%.
Key Research Gaps
-
Quantitative kinetic data for hydrolysis and enzymatic degradation of PEA-d5.
-
Structural characterization of PEA-d5 conjugates.
-
Comparative studies on isotopic effects in deuterated vs. non-deuterated PEA.
Comparison with Similar Compounds
Structural Analogs: Fatty Acid Ethanolamides
PEA-d5 belongs to the fatty acid ethanolamide (FAE) family, which includes compounds with varying acyl chain lengths and saturation levels. Key structural analogs are compared below:
Key Observations :
- Chain Length and Saturation : PEA-d5’s saturated C16 chain distinguishes it from unsaturated analogs like AEA-d4 (C20:4) and DEA-d4 (C22:6), which exhibit higher flexibility and receptor-binding versatility .
- Deuterium Labeling: Unlike non-deuterated FAEs, PEA-d5’s isotopic labeling minimizes ion suppression in mass spectrometry, ensuring precise quantification of endogenous PEA .
Functional Analogs: Cannabinoid Receptor Ligands
PEA shares indirect pathways with cannabinoid receptor ligands but lacks direct CB1/CB2 affinity. Notable comparisons:
- Mead Ethanolamide: A C20:1 FAE that acts as a CB1/CB2 agonist, unlike PEA. This structural analog highlights the importance of acyl chain unsaturation in receptor activation .
- SER 601 : A synthetic CB2-selective agonist. Unlike PEA-d5, SER 601 is pharmacologically active and used in receptor-binding assays .
- 2-Arachidonoylglycerol (2-AG): An endocannabinoid with a polyunsaturated acyl chain. Both 2-AG and PEA modulate TRPV1, but 2-AG directly activates CB1/CB2 .
Analytical Standards
PEA-d5 is part of a panel of deuterated standards for lipidomics. Key comparisons include:
- AEA-d4 and OEA-d4: Used alongside PEA-d5 in UHPLC-MS/MS workflows. While AEA-d4 targets endocannabinoids, PEA-d5 is specific to saturated FAEs .
- Palmitanilide (PAN): A non-deuterated analog used in method validation. PEA-d5’s deuterium labeling provides superior chromatographic separation compared to PAN .
Research Findings and Data
Analytical Performance
- Recovery and Precision: In CSF analysis, PEA-d5 demonstrated >95% recovery and <5% coefficient of variation (CV), outperforming non-deuterated analogs like PAN .
- Ionization Efficiency: PEA-d5’s deuterium atoms reduce matrix effects, yielding a 20–30% improvement in signal-to-noise ratios compared to non-deuterated PEA .
Preparation Methods
Deuterated Precursor Selection
PEA-d5 synthesis begins with the selection of deuterated starting materials. The compound’s structure—a palmitic acid backbone conjugated to ethanolamine—necessitates deuteration at specific positions to ensure isotopic stability during analytical applications. Common approaches include:
-
Deuterated Ethanolamine (Ethanolamine-d4) : Ethanolamine-d4, deuterated at the amino and hydroxyl groups, reacts with palmitic acid to yield PEA-d4. Further deuteration at the palmitoyl chain (e.g., using perdeuterated palmitic acid) produces PEA-d5.
-
Isotopic Exchange Post-Synthesis : Late-stage deuteration via acid- or base-catalyzed hydrogen-deuterium exchange is less common due to the risk of isotopic scrambling and reduced yield.
Condensation Reaction Optimization
The core synthesis involves coupling palmitic acid (or its deuterated analog) with ethanolamine-d4 under controlled conditions:
Key Parameters :
-
Catalysts : Sodium ethoxide (NaOEt) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) enhance reaction rates by deprotonating ethanolamine, facilitating nucleophilic attack on the activated acyl group.
-
Solvent Systems : Toluene-methanol mixtures (1.5:1 v/v) balance solubility and reflux efficiency, achieving yields >85%.
-
Temperature : Reflux conditions (110–120°C) prevent side reactions like esterification or dimerization.
Table 1: Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent System | Yield (%) | Isotopic Purity (%) |
|---|---|---|---|---|
| NaOEt/Ethanol | Sodium ethoxide | Ethanol | 72 | 98.5 |
| DBU/Toluene-Methanol | DBU | Toluene:Methanol (1.5:1) | 89 | 99.8 |
| Direct Aminolysis | None | Isopropyl palmitate | 65 | 97.2 |
Purification and Crystallization Strategies
Impurity Profiling in Crude PEA-d5
Crude PEA-d5 synthesized via direct condensation often contains contaminants such as:
Base-Catalyzed Crystallization
The patent WO2019066644A1 outlines a high-yield purification method adaptable to PEA-d5:
-
Solvent Mixture : Toluene and deuterated methanol (CD3OD) in a 1.6:1 ratio minimize isotopic dilution.
-
Base Catalyst : DBU (1–2 mol%) facilitates solvolysis of ester impurities (e.g., PAEP) while preserving the amide bond.
-
Crystallization : Cooling the refluxed mixture to 25°C yields crystalline PEA-d5 with >99.5% purity.
Table 2: Impact of Base Catalysts on Purity
| Catalyst | pKa (H₂O) | PEA-d5 Purity (%) | PAEP Removal (%) |
|---|---|---|---|
| DBU | 14.0 | 99.8 | 99.9 |
| NaOH | 13.8 | 98.2 | 95.4 |
| TBD* | 15.5 | 99.5 | 98.7 |
| *1,5,7-Triazabicyclo[4.4.0]dec-5-ene |
Analytical Validation of PEA-d5
Mass Spectrometry (MS)
High-resolution MS confirms isotopic enrichment:
Nuclear Magnetic Resonance (NMR)
¹H-NMR in CDCl3 reveals deuterium distribution:
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70% MeCN/30% H2O) resolves PEA-d5 from impurities:
Challenges and Mitigation Strategies
Isotopic Dilution
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying PEA-d5 in biological matrices?
- Methodological Answer : PEA-d5 is commonly quantified using ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC-MS/MS). Key steps include:
- Sample Preparation : Use protein precipitation with ice-cold acetonitrile or methanol to isolate lipids. Include isotopically labeled internal standards (e.g., AEA-d4, DEA-d4) to correct for matrix effects .
- Chromatography : Optimize mobile phases with acetonitrile/isopropyl alcohol/water gradients on a C18 column (e.g., Luna 2.5 µm C18(2)-HAST) to resolve PEA-d5 from endogenous lipids .
- MS Detection : Employ electrospray ionization (ESI) in positive mode, monitoring transitions such as m/z 306.3 → 62.1 for PEA-d5 .
- Validation : Ensure linearity (1–500 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .
Q. How is PEA-d5 utilized as an internal standard in endocannabinoid research?
- Methodological Answer : PEA-d5 serves as a deuterated internal standard to normalize recovery and ionization efficiency of endogenous PEA.
- Spiking Protocol : Add PEA-d5 (e.g., 10 ng) to biological samples (plasma, cerebrospinal fluid) prior to extraction to account for losses during sample preparation .
- Quantification : Calculate the ratio of endogenous PEA peak area to PEA-d5 peak area, using a calibration curve with known PEA concentrations .
Advanced Research Questions
Q. What experimental strategies address conflicting data on PEA-d5’s interaction with PPARs vs. other receptors (e.g., GPR55)?
- Methodological Answer : To resolve target ambiguity:
- Pharmacological Inhibition : Co-administer receptor-specific antagonists (e.g., GW6471 for PPARα, CID16020046 for GPR55) in cell-based assays. Measure downstream markers (e.g., NF-κB for inflammation) .
- Gene Knockdown : Use siRNA or CRISPR-Cas9 to silence PPARα or GPR55 in vitro, then assess PEA-d5’s effects on cellular pathways .
- Cross-Validation : Compare results across models (e.g., wild-type vs. PPARα-KO mice) to isolate receptor-specific effects .
Q. How can researchers optimize lipidomic workflows to study PEA-d5’s role in neurological diseases?
- Methodological Answer :
- Multi-Omics Integration : Pair lipidomics (quantifying PEA-d5 via LC-MS) with transcriptomics (RNA-seq of PPAR-related genes) to identify mechanistic links in conditions like Alzheimer’s disease .
- Tissue-Specific Analysis : Isolate lipid fractions from brain regions (e.g., hippocampus) using differential centrifugation, then quantify PEA-d5 with region-specific calibration curves .
- Data Normalization : Use class-specific internal standards (e.g., PA 17:0-14:1 for phospholipids) to account for extraction biases .
Q. What factors contribute to variability in PEA-d5’s stability across experimental conditions?
- Methodological Answer :
- Storage Conditions : Store PEA-d5 solutions at −80°C under nitrogen to prevent oxidation. Avoid freeze-thaw cycles (>3 cycles reduce stability by >20%) .
- Matrix Effects : Test stability in different matrices (e.g., plasma vs. CSF) by spiking PEA-d5 and measuring degradation over 24 hours at 4°C .
- Enzymatic Degradation : In cell assays, include FAAH inhibitors (e.g., URB597, 1 µM) to block PEA-d5 hydrolysis .
Q. How should researchers design in vivo studies to differentiate PEA-d5’s central vs. peripheral effects?
- Methodological Answer :
- Administration Routes : Compare intraperitoneal (systemic) vs. intracerebroventricular (central) delivery in rodent models. Monitor brain/plasma concentration ratios via LC-MS .
- Blood-Brain Barrier (BBB) Penetration : Assess using in situ perfusion models or measure PEA-d5 in microdialysates from brain extracellular fluid .
- Behavioral Endpoints : Pair pharmacokinetic data with functional assays (e.g., von Frey test for neuropathic pain) to correlate exposure with effect .
Data Analysis & Interpretation
Q. How can conflicting results between in vitro and in vivo studies of PEA-d5 be reconciled?
- Methodological Answer :
- Dose-Response Calibration : Ensure in vivo doses match effective concentrations from in vitro assays (e.g., 1–10 µM in cells ≈ 10 mg/kg in mice) .
- Metabolite Profiling : Quantify PEA-d5 metabolites (e.g., palmitic acid-d5) in vivo to assess metabolic inactivation .
- Temporal Resolution : Use frequent sampling (e.g., every 30 mins for 6 hours) to capture dynamic concentration-effect relationships .
Q. What statistical approaches are recommended for multi-omics data involving PEA-d5?
- Methodological Answer :
- Pathway Enrichment : Use tools like MetaboAnalyst (lipidomics) and GSEA (transcriptomics) to identify overlapping pathways (e.g., neuroinflammation) .
- Multivariate Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to integrate lipidomic and transcriptomic datasets, highlighting PEA-d5-associated biomarkers .
Notes for Rigor & Reproducibility
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
